molecular formula C12H17N3O2S B2817858 N-allyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 922581-75-7

N-allyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2817858
CAS RN: 922581-75-7
M. Wt: 267.35
InChI Key: NLOKDBQODYXSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as AMT-130, has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

Dual Inhibitors of Enzymes

Research has highlighted the synthesis and evaluation of compounds similar to N-allyl-2((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them attractive targets for anticancer drugs. For instance, Gangjee et al. (2009) designed and synthesized classical and nonclassical analogues of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, demonstrating potent dual inhibitory action against human TS and DHFR, showcasing significant antitumor activity in vitro (Gangjee et al., 2009).

Antitumor Activities

Several studies have synthesized and evaluated derivatives for their antitumor activities, emphasizing their potential efficacy against various cancer cell lines. For example, compounds have been synthesized from L-tyrosine derivatives, displaying selective antitumor activities, suggesting a contribution of specific configurations to their effectiveness (Xiong Jing, 2011). The creation of novel isoxazolines and isoxazoles through cycloaddition reactions of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives also highlighted potential applications in developing new anticancer agents (A. Rahmouni et al., 2014).

Antimicrobial and Antifungal Properties

Further investigations into the chemical derivatives of similar compounds have revealed antimicrobial and antifungal properties. For instance, Sahar B. Al-Juboori (2020) synthesized dihydropyrimidine derivatives, which showed good antibacterial and antifungal activities, indicating the potential of these compounds in treating infectious diseases (Sahar B. Al-Juboori, 2020).

properties

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-4-6-13-10(16)7-18-12-14-8(3)9(5-2)11(17)15-12/h4H,1,5-7H2,2-3H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOKDBQODYXSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.